molecular formula C10H12BrN B2901678 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1391073-22-5

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue B2901678
Numéro CAS: 1391073-22-5
Poids moléculaire: 226.117
Clé InChI: SHWORAACFRCOEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular weight of this compound is 226.12 . The IUPAC name is this compound and the InChI code is 1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Mécanisme D'action

Target of Action

The primary target of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is likely to be similar to its parent compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which interacts with the agonistic conformation of dopamine (DA) receptors .

Mode of Action

This compound, like 1MeTIQ, is expected to inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals. It may also shift dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation .

Biochemical Pathways

The compound’s action on dopamine receptors and its inhibition of monoamine oxidase (MAO) enzymes can affect various biochemical pathways. This includes the dopamine synthesis and degradation pathways, and possibly others related to neurotransmitter levels in the brain .

Pharmacokinetics

It is known that 1metiq exhibits neuroprotective and mao-inhibiting properties , suggesting that it can cross the blood-brain barrier. The bromine substitution might influence the compound’s pharmacokinetics, potentially affecting its absorption, distribution, metabolism, and excretion.

Result of Action

The interaction of this compound with dopamine receptors and its inhibition of MAO enzymes can lead to increased neurotransmitter levels in the brain . This could have various effects at the molecular and cellular levels, potentially influencing neuronal signaling and function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is its ability to selectively target dopamine receptors. This makes it an attractive target for researchers studying dopamine-related disorders. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Orientations Futures

There are several future directions for research on 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is the study of its potential applications in the treatment of neurological disorders, including Parkinson's disease and depression. Another area of interest is the development of new synthesis methods that can make the compound more accessible to researchers.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields. While there are still many unanswered questions regarding its mechanism of action, its potential applications in the treatment of neurological disorders make it a promising area of research for the future.

Méthodes De Synthèse

The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves a multi-step process. The first step involves the preparation of 1-bromo-1-methylcyclohexane, which is then reacted with 1,2-diaminobenzene to form the intermediate product. The intermediate product is then subjected to a series of reactions, including reduction, cyclization, and bromination, to yield the final product. The synthesis of this compound is a challenging process and requires expertise in organic chemistry.

Applications De Recherche Scientifique

The compound has been found to exhibit a wide range of applications in scientific research. One of the primary applications of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is in the field of neuroscience. The compound has been found to have a significant impact on the activity of certain neurotransmitters, including dopamine and serotonin. This has led to its use in the study of various neurological disorders, including Parkinson's disease and depression.

Safety and Hazards

The safety information for 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name

8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWORAACFRCOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.